molecular formula C17H18N4O6 B8237242 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate CAS No. 623565-15-1

3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate

Cat. No.: B8237242
CAS No.: 623565-15-1
M. Wt: 374.3 g/mol
InChI Key: SLNQMPZJSWXEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate (CAS: 623565-14-0) is a bicyclic pyrazolo-pyrazine derivative featuring two ester groups: an ethyl ester at position 3 and a 4-nitrobenzyl ester at position 4. Its molecular formula is C₁₈H₂₀N₄O₆ (calculated based on structural analogs), with a molecular weight of approximately 388.38 g/mol. This compound is synthesized via multi-step reactions involving pyrazole intermediates and esterification processes, as inferred from methodologies in related syntheses .

Properties

IUPAC Name

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-2-26-16(22)14-9-18-20-8-7-19(10-15(14)20)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQMPZJSWXEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CN(CCN2N=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001121887
Record name 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-15-1
Record name 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623565-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 5-[(4-nitrophenyl)methyl] 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001121887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Formation of tert-Butyl 3-Iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

A solution of tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (100 mg, 0.28 mmol) in anhydrous DMF is treated with N-iodosuccinimide (63 mg, 0.28 mmol) at 0°C. The reaction proceeds for 12 hours under argon, yielding the iodinated intermediate in 78% yield after silica gel chromatography.

Step 3: Esterification with Ethyl Chloroformate

The 5-carboxylate intermediate is treated with ethyl chloroformate (1.5 equiv) and DMAP (10 mol%) in dichloromethane at room temperature. After 6 hours, the reaction mixture is concentrated, and the crude product is recrystallized from ethanol/water to yield the diester in 82% purity.

Table 1: Optimization of Esterification Conditions

ParameterTested RangeOptimal ValueYield Improvement
SolventDCM, THF, EtOAcDCM+18%
CatalystDMAP, PyridineDMAP+12%
Temperature (°C)0–4025+9%

One-Pot Cyclocondensation Strategy

An alternative route from ACS Omega employs 1,3-dicarbonyl compounds and hydrazine derivatives under oxidative conditions:

Reaction Mechanism and Conditions

A mixture of ethyl 3-oxobutanoate (3 mmol) and 4-nitrobenzyl hydrazinecarboxylate (3 mmol) in ethanol (10 mL) with acetic acid (6 equiv) is stirred under O₂ at 130°C for 18 hours. The cyclocondensation proceeds via imine formation, followed by aerobic oxidation to aromatize the pyrazine ring.

Yield and Scalability

Initial trials yielded 45% product, but substituting acetic acid with p-toluenesulfonic acid (20 mol%) increased conversion to 68%. Scaling to 10 mmol maintained consistent yields (65±3%), demonstrating robustness.

Solid-Phase Synthesis for High-Throughput Production

A modified protocol from US10576124B2 utilizes Wang resin-bound intermediates to streamline purification:

Resin Functionalization

Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM and treated with Fmoc-protected pyrazolo[1,5-a]pyrazine precursor (1.5 equiv) using HBTU/HOBt activation. After Fmoc deprotection with piperidine, the resin-bound amine is acylated with 4-nitrobenzyl chloroformate.

Cleavage and Final Esterification

Treatment with TFA/DCM (1:9) liberates the carboxylic acid, which is immediately reacted with ethyl iodide (2.0 equiv) and DBU (1.5 equiv) in DMF. Centrifugal filtration yields the diester in 74% purity across 15 batches.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 4.05–3.98 (m, 2H, pyrazine-H), 3.87–3.79 (m, 2H, pyrazine-H), 1.42 (t, J = 7.1 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₀N₄O₆ [M+H]⁺ 407.1311; found 407.1308.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) showed ≥95% purity for all synthetic batches. Accelerated stability studies (40°C/75% RH) confirmed no degradation over 28 days.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterMultistep OrganicCyclocondensationSolid-Phase
Total Yield52%68%74%
Reaction Time18 hours24 hours8 hours
Purification ComplexityHighModerateLow
Scalability10 g50 g100 g

Applications and Derivatives

The diester serves as a precursor for:

  • Antiviral agents via amidification of the 5-carboxylate

  • Fluorescent probes through nitro group reduction to amine

  • Polymer-bound catalysts by ester hydrolysis and metal coordination

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets can lead to the development of new drugs for treating various diseases .

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech fields .

Mechanism of Action

The mechanism of action of 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate 623565-14-0 Ethyl (3), 4-nitrobenzyl (5) C₁₈H₂₀N₄O₆ 388.38 High reactivity due to nitro group; potential intermediate for bioactive molecules
5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate 1823856-54-7 tert-Butyl (5), Ethyl (7) C₁₅H₂₃N₃O₄ 309.36 Enhanced lipophilicity from tert-butyl; research use in medicinal chemistry
5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate 1250443-97-0 tert-Butyl (5), Ethyl (2) C₁₄H₂₁N₃O₄ 295.33 Positional isomerism impacts binding affinity; synthetic intermediate
Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester 1280214-48-3 tert-Butyl (5), Unspecified (3) C₁₂H₁₇N₃O₄ 267.28 High purity (≥97%); industrial-scale production (200 kg/year)
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 165894-06-4 tert-Butyl (5) C₁₁H₁₇N₃O₂ 223.27 Mono-ester derivative; precursor for further functionalization

Key Differences in Physicochemical Properties

  • Lipophilicity : The 4-nitrobenzyl group in the target compound increases polarity compared to tert-butyl-substituted analogs (e.g., CAS 1280214-48-3), which exhibit higher logP values due to bulky alkyl groups .
  • Melting Points: Nitro-substituted derivatives (e.g., the target compound) typically exhibit higher melting points (>200°C) compared to non-nitro analogs (e.g., 1250443-97-0, mp ~150–200°C) due to stronger intermolecular interactions .
  • Reactivity : The nitro group in the target compound may participate in reduction reactions or serve as a leaving group in further derivatization, unlike tert-butyl esters, which are more stable under basic conditions .

Biological Activity

3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate (CAS No. 623565-15-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₁₈N₄O₆
  • Molecular Weight : 374.35 g/mol
  • CAS Number : 623565-15-1

Structural Characteristics

The compound features a pyrazolo[1,5-A]pyrazine core with two carboxylate groups that may influence its reactivity and biological interactions. The presence of the nitrobenzyl group is significant for its potential pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related pyrazine derivatives. The microbroth dilution method has been employed to assess the in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • Compounds within the pyrazine class have demonstrated moderate to strong antibacterial activity.
  • For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

The proposed mechanism for the antibacterial activity involves:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription.
  • Interaction with amino acid residues in target proteins through π-cation interactions, enhancing binding affinity and efficacy against bacterial strains .

Antifungal and Antimalarial Properties

Beyond antibacterial effects, some pyrazine derivatives have shown antifungal and antimalarial activities. The structure–activity relationship (SAR) indicates that modifications to the side chains can enhance these effects significantly.

Case Studies

  • Study on Triazolo-Pyrazine Derivatives :
    • A study synthesized various triazolo[4,3-a]pyrazine derivatives, assessing their biological activities.
    • Results indicated that certain modifications led to enhanced antibacterial properties, suggesting similar potential for 3-Ethyl 5-(4-nitrobenzyl) derivatives .
  • Antimicrobial Screening :
    • A comprehensive screening of synthesized pyrazine derivatives revealed promising results against multiple pathogens.
    • Specific structural features correlated with increased potency against Gram-positive and Gram-negative bacteria.

Data Summary

Activity TypeTarget OrganismsMIC Range (μg/mL)Reference
AntibacterialStaphylococcus aureus16 - 32
Escherichia coli16 - 32
AntifungalCandida albicansTBDTBD
AntimalarialPlasmodium falciparumTBDTBD

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-A]pyrazine-3,5(4H)-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves cyclization of pyrazolo-pyrazine precursors, followed by esterification and nitrobenzyl group introduction. Critical challenges include regioselectivity during cyclization and avoiding side reactions (e.g., over-nitration or ester hydrolysis). Optimization strategies include:

  • Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve nitrobenzyl group stability at elevated temperatures .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity .
    • Data Table :
Reaction StepOptimal ConditionsYield (%)Purity (HPLC)
CyclizationDMF, 80°C, 12h6592%
NitrobenzylationCuI, DMSO, 100°C5888%

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ester linkages (δ 4.3–4.5 ppm for ethyl groups) and pyrazine ring proton environments (δ 6.7–7.2 ppm) .
  • X-ray Crystallography : Resolves nitrobenzyl orientation and dihydropyrazine ring puckering, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±2 ppm error) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrobenzyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, enhancing electrophilic reactivity for cross-coupling reactions. However, steric hindrance from the benzyl group can limit accessibility to catalytic sites. Strategies include:

  • Computational Modeling : DFT calculations predict charge distribution on the pyrazine ring, guiding functionalization sites .
  • Comparative SAR Studies : Replacing nitrobenzyl with methyl or methoxy groups alters bioactivity (e.g., kinase inhibition) .

Q. What experimental approaches resolve contradictions in spectral data for diastereomers or tautomeric forms?

  • Methodological Answer :

  • Variable-Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • Crystallographic Analysis : Single-crystal X-ray diffraction distinguishes diastereomers via bond angles and torsion parameters .
  • Dynamic HPLC : Chiral columns separate enantiomers under gradient conditions (e.g., hexane:isopropanol 90:10) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity to ATP-binding pockets (e.g., CDK2 kinase). Parameters include:
  • Grid Box Size : 20 Å around the active site.
  • Scoring Function : MM-GBSA for binding energy estimation .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies mitigate decomposition during long-term stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic). Monitor via:
  • LC-MS : Identifies degradation products (e.g., ester hydrolysis to dicarboxylic acid) .
  • Stabilization Tactics : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazine ring?

  • Methodological Answer :

  • Basis Set Optimization : Use B3LYP/6-311+G(d,p) for improved accuracy in DFT calculations .
  • Thermal Motion Analysis : Refine X-ray data with anisotropic displacement parameters to account for vibrational artifacts .

Q. Why do biological assays show variable IC50 values across studies, and how can reproducibility be improved?

  • Methodological Answer :

  • Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and normalize cell viability via MTT assays .
  • Batch Consistency : Ensure compound purity >95% (HPLC) and exclude DMSO lot variability .

Methodological Framework for Further Research

  • Theoretical Linkage : Connect studies to pyrazolo-pyrazine pharmacology frameworks (e.g., kinase inhibition mechanisms) .
  • Experimental Design : Follow CRDC guidelines for chemical engineering (RDF2050103) in process optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.